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Application Notes: Boc-D-Tyr(Me)-OH for Peptidomimetic Design and Synthesis

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Compound of Interest		
Compound Name:	Boc-D-tyr(ME)-OH	
Cat. No.:	B558434	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-tert-Butoxycarbonyl-O-methyl-D-tyrosine, commonly abbreviated as **Boc-D-Tyr(Me)-OH**, is a non-natural, protected amino acid derivative that serves as a critical building block in the field of peptide chemistry and drug discovery.[1] Its unique structural features—the D-stereoisomer configuration, the acid-labile Boc protecting group on the amine, and the stable methyl ether protecting group on the phenolic side chain—make it an invaluable tool for designing peptidomimetics.[1]

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability, increased bioavailability, and greater receptor selectivity.[2] The incorporation of **Boc-D-Tyr(Me)-OH** into a peptide sequence can confer resistance to enzymatic degradation, modulate receptor binding affinity, and fine-tune the conformational properties of the resulting molecule. [1][3] These application notes provide an overview of its properties, applications in peptidomimetic design, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

Physicochemical and Structural Data

The properties of **Boc-D-Tyr(Me)-OH** make it highly suitable for standard peptide synthesis workflows. All quantitative data is summarized in the table below for easy reference.



Property	Value	Reference
IUPAC Name	(2R)-2-[(tert- butoxycarbonyl)amino]-3-(4- methoxyphenyl)propanoic acid	
CAS Number	68856-96-2	
Molecular Formula	C15H21NO5	_
Molecular Weight	295.33 g/mol	_
Appearance	White to off-white powder/solid	_
Purity	≥97%	_
Storage Temperature	4°C	_
Solubility	Soluble in DMSO and DMF	-

Applications in Peptidomimetic Design

The strategic incorporation of **Boc-D-Tyr(Me)-OH** is a key technique for overcoming the limitations of natural peptide therapeutics. Its value stems from three core features:

- D-Configuration: Natural proteases are highly specific for L-amino acids. Introducing a D-amino acid like D-tyrosine significantly increases the peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life.
- O-Methyl Protection: The methyl ether on the tyrosine side chain is a robust protecting group
 that is stable under the acidic conditions used to remove the Boc group during synthesis.
 This prevents unwanted side reactions at the phenolic hydroxyl group. Functionally, this
 modification can also alter hydrogen bonding capacity and steric interactions at the receptor
 binding site, potentially enhancing affinity and selectivity.
- Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the main strategies for solid-phase peptide synthesis (Boc-SPPS). It provides stable protection for the α-amino group but can be cleanly removed with moderate acid (e.g., trifluoroacetic acid, TFA), allowing for the stepwise elongation of the peptide chain.

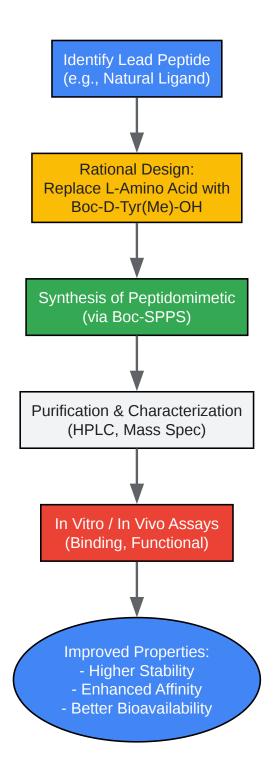






The logical workflow for using this compound in peptidomimetic design involves identifying a lead peptide, strategically substituting an L-amino acid with **Boc-D-Tyr(Me)-OH**, synthesizing the new analog, and evaluating its biological activity.





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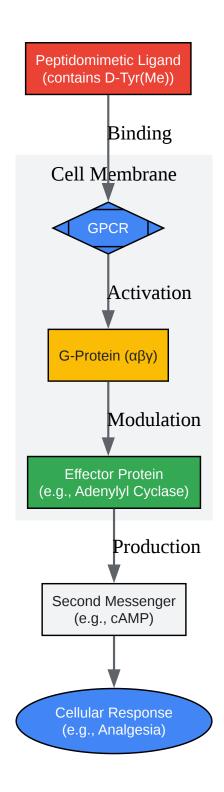
Caption: Workflow for peptidomimetic development using **Boc-D-Tyr(Me)-OH**.



Context: Interaction with Signaling Pathways

Peptidomimetics developed using building blocks like **Boc-D-Tyr(Me)-OH** often target cell surface receptors, such as G-protein coupled receptors (GPCRs). For instance, modified tyrosine residues are critical components of opioid peptides that target μ (mu) and δ (delta) opioid receptors. The diagram below illustrates a generalized GPCR signaling cascade that such a peptidomimetic could modulate.





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Caption: Generalized GPCR signaling pathway targeted by peptidomimetics.



Experimental Protocols

Protocol 1: Incorporation of Boc-D-Tyr(Me)-OH via Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single cycle for adding a **Boc-D-Tyr(Me)-OH** residue to a growing peptide chain on a solid support resin (e.g., Merrifield resin).

Materials:

- Peptide-resin (with a free N-terminal amino group)
- Boc-D-Tyr(Me)-OH
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, DIC)
- N,N-Dimethylformamide (DMF)
- Scavengers (e.g., dithiothreitol, if required)

Procedure:

- Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
- · Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
 - Drain the solution.
 - Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the previous Boc group.



• Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.

Neutralization:

- Treat the resin with a 5-10% solution of DIEA in DMF for 2-5 minutes to neutralize the TFA salt of the N-terminal amine.
- Wash the resin with DMF (3x) to remove excess base.

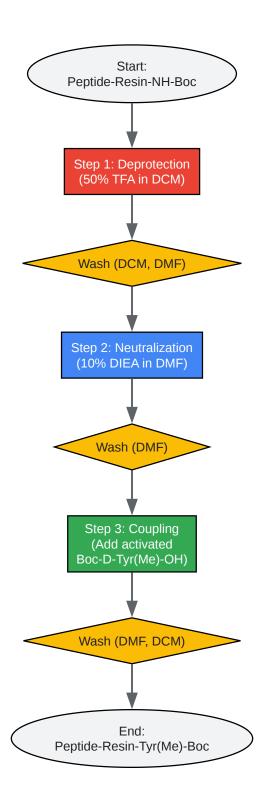
Amino Acid Coupling:

- In a separate vessel, dissolve Boc-D-Tyr(Me)-OH (3 equivalents relative to resin loading)
 and a coupling reagent like HBTU (3 eq.) in DMF.
- Add DIEA (6 eq.) to activate the carboxylic acid. Allow the mixture to pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Optional: Monitor coupling completion with a qualitative test (e.g., Kaiser test).

Washing:

- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
- Cycle Repetition: The resulting peptide-resin, now one residue longer, is ready for the next deprotection and coupling cycle.





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Caption: The Boc-SPPS cycle for incorporating a single amino acid residue.



Protocol 2: General Procedure for Boc Protection of an Amino Acid

This protocol is adapted from the synthesis of Boc-D-Tyr-OH and can be used as a general method for protecting the α -amino group of an amino acid like D-tyrosine methyl ether.

Materials:

- D-Tyrosine methyl ether
- Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)
- Solvent (e.g., Dichloromethane, Dioxane/Water mixture)
- Base (e.g., Triethylamine, NaHCO₃)
- 0.5 M HCl (for workup)
- Saturated NaCl solution (Brine)
- · Anhydrous sodium sulfate or magnesium sulfate
- Petroleum ether or hexane (for recrystallization)

Procedure:

- Reaction Setup:
 - Dissolve the starting amino acid (1 eq.) and a base like triethylamine (1.3 eq.) in dichloromethane. Alternatively, use a base like K₂CO₃ in a dioxane/water mixture.
 - Cool the solution in an ice bath.
- Addition of Boc Anhydride:
 - Slowly add Boc anhydride (1.1 eq.) to the cooled solution while stirring.



 After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 12 hours or overnight.

Workup:

- Filter the reaction mixture if any solids have formed.
- Transfer the solution to a separatory funnel.
- Wash the organic phase sequentially with 0.5 M dilute HCI, water, and finally with saturated brine.
- Isolation and Purification:
 - Dry the organic phase over anhydrous sodium sulfate.
 - Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude product by recrystallization from a solvent system like petroleum ether to yield the pure Boc-protected amino acid.

Expected Results and Data Analysis

After synthesis, the peptidomimetic should be purified by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry. The biological activity can then be compared to the original lead peptide. Researchers should populate a table with their own experimental data to compare efficacy.

Template for Comparative Biological Data:

Compound	Receptor Binding Affinity (Ki, nM)	Functional Assay (IC50 or EC50, nM)	In Vitro Stability (t ₁ / ₂ , min)
Lead Peptide (L- isomer)	Experimental Value	Experimental Value	Experimental Value
Peptidomimetic (with D-Tyr(Me))	Experimental Value	Experimental Value	Experimental Value



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References

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